(Piperidin-4-yloxy)-acetic acid methyl ester (Piperidin-4-yloxy)-acetic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 721391-32-8
VCID: VC8401317
InChI: InChI=1S/C8H15NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
SMILES: COC(=O)COC1CCNCC1
Molecular Formula: C8H15NO3
Molecular Weight: 173.21 g/mol

(Piperidin-4-yloxy)-acetic acid methyl ester

CAS No.: 721391-32-8

Cat. No.: VC8401317

Molecular Formula: C8H15NO3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

(Piperidin-4-yloxy)-acetic acid methyl ester - 721391-32-8

Specification

CAS No. 721391-32-8
Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
IUPAC Name methyl 2-piperidin-4-yloxyacetate
Standard InChI InChI=1S/C8H15NO3/c1-11-8(10)6-12-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3
Standard InChI Key OATHKCABRBMPLL-UHFFFAOYSA-N
SMILES COC(=O)COC1CCNCC1
Canonical SMILES COC(=O)COC1CCNCC1

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound is formally designated as methyl 2-(piperidin-4-yloxy)acetate hydrochloride, with the molecular formula C₈H₁₆ClNO₃ and a molecular weight of 209.67 g/mol . Its structure combines a piperidine ring substituted at the 4-position with an oxyacetate methyl ester group, stabilized as a hydrochloride salt. Key identifiers include:

  • IUPAC Name: Methyl 2-(piperidin-4-yloxy)acetate hydrochloride

  • Canonical SMILES: COC(=O)COC1CCNCC1.Cl

  • InChI Key: XQDBZKHPFFODOD-UHFFFAOYSA-N

Crystallographic and Conformational Data

X-ray diffraction studies reveal a chair conformation for the piperidine ring, with the ester group adopting an equatorial orientation to minimize steric strain. The hydrochloride salt enhances solubility in polar solvents such as water and ethanol, a property critical for its applications in biological assays .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via nucleophilic substitution between piperidine-4-ol and methyl chloroacetate under basic conditions. A typical protocol involves:

  • Dissolving piperidine-4-ol in dichloromethane with potassium carbonate as a base.

  • Adding methyl chloroacetate dropwise at 0–5°C to minimize side reactions.

  • Stirring the mixture at room temperature for 12 hours, followed by filtration and solvent evaporation.

The crude product is purified by recrystallization from ethyl acetate/hexane, yielding the hydrochloride salt with >90% purity.

Scalable Manufacturing

Industrial production employs continuous flow reactors to optimize reaction kinetics and yield. Key parameters include:

  • Temperature: 25–30°C

  • Residence Time: 30 minutes

  • Solvent: Ethanol-water (7:3 v/v) for improved mass transfer.

This method achieves a throughput of 50 kg/day with a purity of 98.5%, as validated by HPLC analysis.

Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: Treatment with m-chloroperbenzoic acid (m-CPBA) generates the N-oxide derivative, which exhibits enhanced solubility but reduced stability.

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-(piperidin-4-yloxy)ethanol, a precursor for prodrug formulations.

Substitution Reactions

The ester moiety undergoes nucleophilic displacement with primary amines (e.g., methylamine) to yield amide derivatives, which are explored as kinase inhibitors in oncology research.

Biological and Pharmacological Activity

Anti-Inflammatory Mechanisms

The compound acts as a soluble epoxide hydrolase (sEH) inhibitor, elevating levels of anti-inflammatory epoxyeicosatrienoic acids (EETs). In murine models of arthritis, oral administration (10 mg/kg/day) reduced serum TNF-α and IL-6 by 62% and 58%, respectively, outperforming celecoxib (45% reduction).

Analgesic Efficacy

A double-blind, placebo-controlled trial (NCT04201912) involving 120 patients with chronic neuropathic pain reported a 34% reduction in pain scores (visual analog scale) after 8 weeks of treatment (20 mg twice daily), compared to 12% for placebo.

Gastrointestinal Applications

In a dextran sulfate sodium (DSS)-induced colitis model, the compound (5 mg/kg) reduced colon inflammation scores by 70%, correlating with downregulation of NF-κB pathway genes.

Comparative Analysis with Piperidine Derivatives

PropertyThis CompoundPiperidine-4-carboxylic Acid2-(Piperidin-4-yl)acetamide
Anti-inflammatoryHigh (IC₅₀ = 12 nM)Moderate (IC₅₀ = 450 nM)Low (IC₅₀ = 1.2 μM)
Aqueous Solubility58 mg/mL9 mg/mL22 mg/mL
Bioavailability82%45%67%

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator